(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid
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Overview
Description
(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which includes both (S) and ® configurations, making it an interesting subject for research in stereochemistry and its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation of a suitable amino acid derivative with ®-2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-2-(®-2-bromopropanamido)-5-oxopentanoic acid: Similar structure but with a bromine atom instead of chlorine.
(S)-5-Amino-2-(®-2-fluoropropanamido)-5-oxopentanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(S)-5-Amino-2-(®-2-hydroxypropanamido)-5-oxopentanoic acid: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
The uniqueness of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid lies in its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFXLPGGKWCLJ-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570268 |
Source
|
Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159141-33-0 |
Source
|
Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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